molecular formula C7H4BrFN2 B2789761 2-Amino-3-bromo-6-fluorobenzonitrile CAS No. 1548414-97-6

2-Amino-3-bromo-6-fluorobenzonitrile

Cat. No.: B2789761
CAS No.: 1548414-97-6
M. Wt: 215.025
InChI Key: ILPWXUZYFTWFRQ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-fluorobenzonitrile typically involves the bromination of 2-fluoro-5-aminobenzonitrile. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent. The reaction is carried out in ethanol at a controlled temperature of around 50°C. The product is then isolated by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-bromo-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-fluorobenzonitrile depends on its application. In chemical reactions, the amino, bromo, and fluoro groups influence the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the electron-withdrawing effect of the fluoro group can enhance the reactivity of the bromo group towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-6-fluorobenzonitrile is unique due to the combination of amino, bromo, and fluoro groups on the benzene ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications .

Biological Activity

2-Amino-3-bromo-6-fluorobenzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry and material science due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cellular effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrFN2, with a molecular weight of approximately 215.02 g/mol. It features an amino group, a bromo substituent, and a fluoro substituent on a benzene ring, which contribute to its chemical reactivity and biological activity.

The compound's biological activity is primarily attributed to its interactions with various biomolecules:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating biochemical pathways. This interaction can occur through covalent bonding, hydrogen bonding, or van der Waals forces.
  • Cell Signaling : The compound influences cell signaling pathways by altering the phosphorylation status of proteins involved in these cascades .
  • Gene Expression : It can affect gene expression by interacting with transcription factors or other regulatory proteins.

Enzyme Interactions

Research indicates that this compound can inhibit certain enzymes critical for cancer progression. For instance, it has been studied as a potential allosteric inhibitor for the epidermal growth factor receptor (EGFR), particularly in osimertinib-resistant models of non-small cell lung cancer (NSCLC) .

Cellular Effects

The compound exhibits varied effects on different cell types:

  • Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells while having minimal effects on normal cells at specific dosages .
  • Toxicity Profiles : At higher concentrations, the compound may exhibit cytotoxic effects, indicating a need for careful dosage management in therapeutic applications.

Study on EGFR Inhibition

In a study focusing on EGFR inhibitors, this compound was evaluated alongside other compounds for its efficacy against resistant cancer cell lines. The results indicated significant inhibition of cell growth in models expressing the EGFR L858R/T790M mutation, underscoring its potential as a therapeutic agent in resistant cases .

CompoundIC50 (nM)EC50 (μM)Notes
This compound0.10.32Effective against resistant NSCLC models
JBJ-09-0630.10.02Improved potency in similar assays

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-fluorobenzonitrileLacks bromo substituentAffects reactivity and applications
3-Amino-2-bromo-6-fluorobenzonitrileDifferent substitution patternVariations in chemical properties
4-Bromo-2-fluorobenzonitrileNo amino groupLimits biological activity

The presence of both bromo and fluoro substituents enhances the compound's versatility in research applications compared to its analogs.

Properties

IUPAC Name

2-amino-3-bromo-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPWXUZYFTWFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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